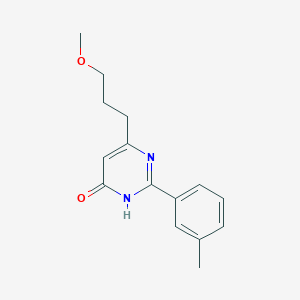![molecular formula C17H22N4O2 B7356296 2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one, also known as MPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to bind to certain receptors in the brain and peripheral tissues, which leads to the activation or inhibition of various signaling pathways. The net effect of these actions is the modulation of neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to reduce pain and inflammation, modulate mood and behavior, and inhibit the growth of certain cancer cell lines. However, the exact biochemical and physiological effects of this compound in humans are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, including its high cost, limited availability, and potential toxicity at high doses. Researchers should carefully consider these factors when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research on 2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one, including its potential applications in the treatment of chronic pain, psychiatric disorders, and cancer. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects in humans. Additionally, new synthesis methods and analogs of this compound could be developed to optimize its pharmacological properties and reduce its toxicity. Overall, this compound represents a promising candidate for the development of new drugs and therapies in various fields.
Métodos De Síntesis
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one can be synthesized through a multistep process that involves the reaction of 2-methylpropanoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-aminobenzophenone. The final product is obtained through purification and crystallization. The synthesis method has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which has potential implications for the treatment of psychiatric disorders. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential anticancer agent.
Propiedades
IUPAC Name |
2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)16(23)21-9-7-12(8-10-21)18-17-19-14-6-4-3-5-13(14)15(22)20-17/h3-6,11-12H,7-10H2,1-2H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCKZHMEWHWVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-Methoxyphenyl)acetyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7356215.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[6-(1-methylpiperidin-4-yl)oxypyridin-3-yl]acetamide](/img/structure/B7356231.png)

![3-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356237.png)
![3-[1-[2-(Methylamino)benzoyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356248.png)
![methyl 3-(1H-indol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7356255.png)

![4-[5-(1-Phenylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7356275.png)
![6,7-difluoro-2-[(3-hydroxyphenyl)methyl]-3H-quinazolin-4-one](/img/structure/B7356279.png)
![3-[(2-methylphenyl)methyldiazenyl]-6-pyrrolidin-1-yl-1H-indol-2-ol](/img/structure/B7356282.png)

![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)